METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a benzoate ester, and a substituted phenyl group. Its unique properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzylamine with 5-bromo-2-morpholin-4-ylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
Methyl 5-[(2-chloro-4-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to variations in its chemical properties and reactivity.
Methyl 5-[(2-bromo-6-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoate:
Methyl 5-[(2-chloro-6-fluorophenyl)methylamino]-2-piperidin-4-ylbenzoate: Substituting the morpholine ring with a piperidine ring results in different pharmacological properties and biological activities
Properties
CAS No. |
766527-40-6 |
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Molecular Formula |
C19H20ClFN2O3 |
Molecular Weight |
378.8g/mol |
IUPAC Name |
methyl 5-[(2-chloro-6-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H20ClFN2O3/c1-25-19(24)14-11-13(5-6-18(14)23-7-9-26-10-8-23)22-12-15-16(20)3-2-4-17(15)21/h2-6,11,22H,7-10,12H2,1H3 |
InChI Key |
MULVGAYILCYSPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC=C2Cl)F)N3CCOCC3 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC=C2Cl)F)N3CCOCC3 |
Origin of Product |
United States |
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